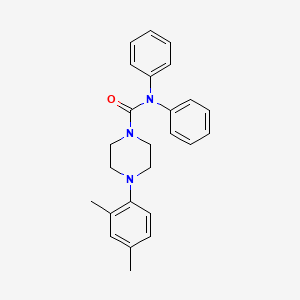

4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

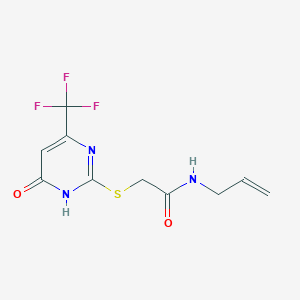

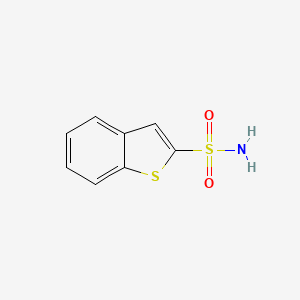

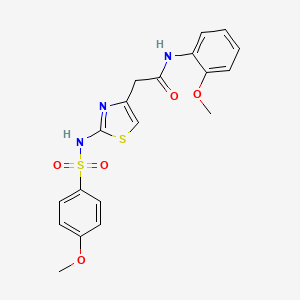

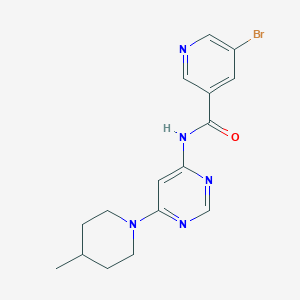

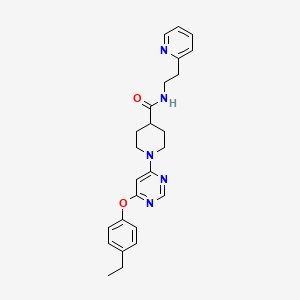

The compound “4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide” is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond . The 2,4-dimethylphenyl group is a type of xylyl group, which is a derivative of benzene and can contribute to the lipophilicity and thus the pharmacokinetics of the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely show typical features of piperazine derivatives, with the piperazine ring and the attached functional groups. The 2,4-dimethylphenyl and diphenyl groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms of the piperazine ring . The presence of the carbonyl group also suggests potential for reactions such as hydrolysis or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring and the aromatic rings would likely make it relatively non-polar and lipophilic . The exact properties would depend on factors such as the exact spatial arrangement of the atoms and the electronic properties of the molecule .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization : Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) investigated the synthesis of rigid-rod polyamides and polyimides derived from related compounds, emphasizing their amorphous nature and excellent thermooxidative stability, with no weight loss up to 379-417 °C in air (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Catalytic Properties in Organic Synthesis : Gott, Clarke, Clarkson, and Scott (2007) explored the use of bis(carboxamide) proligands derived from related compounds in catalytic hydroamination/cyclization of aminoalkenes. They focused on the synthesis and structural analysis of these complexes (Gott, Clarke, Clarkson, & Scott, 2007).

Anticonvulsant Activity : Lambert et al. (1995) synthesized new ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, and evaluated their anticonvulsant properties. They found these compounds superior to phenytoin in specific seizure tests (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Electrochromic and Electrofluorescent Materials : Sun et al. (2017) reported on polyamides prepared from a novel dicarboxylic acid, showcasing their potential applications in dual-switching electrochromic/electrofluorescent materials due to their strong fluorescence and thermally stable nature (Sun et al., 2017).

Synthesis and Characterization of Aromatic Polyamides : More, Pasale, and Wadgaonkar (2010) synthesized new aromatic polyamides containing ether linkages and pendant pentadecyl chains. They highlighted the enhanced solubility and thermal stability of these polymers (More, Pasale, & Wadgaonkar, 2010).

Biological Activity of Arylazothiazole Disperse Dyes : Khalifa, Abdel‐Hafez, Gobouri, and Kobeasy (2015) synthesized novel heterocyclic aryl monoazo organic compounds with potential applications in dyeing polyester fibers and exhibiting significant biological activity (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Zukünftige Richtungen

Future research on this compound could involve further elucidation of its physical and chemical properties, synthesis methods, and potential biological activities. It could also be interesting to explore its potential uses in medicinal chemistry, given the known activities of many piperazine derivatives .

Eigenschaften

IUPAC Name |

4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O/c1-20-13-14-24(21(2)19-20)26-15-17-27(18-16-26)25(29)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19H,15-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWSTHYKSYOQRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)

![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2780541.png)

![5-{[3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2780543.png)

![Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate](/img/structure/B2780544.png)

![5-Bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2780547.png)